molecular formula C15H12ClNOS B3033073 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one CAS No. 77261-93-9

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Cat. No.: B3033073
CAS No.: 77261-93-9
M. Wt: 289.8 g/mol
InChI Key: MBAGVOSRMBZBQA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the benzothiazepine class This compound is characterized by a benzene ring fused to a thiazepine ring, which contains both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazepine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
  • 2-(4-methylphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
  • 2-(4-fluorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Uniqueness

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c16-11-7-5-10(6-8-11)14-9-15(18)17-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAGVOSRMBZBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404927
Record name 4T-0660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77261-93-9
Record name 4T-0660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 3
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 4
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 5
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 6
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

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